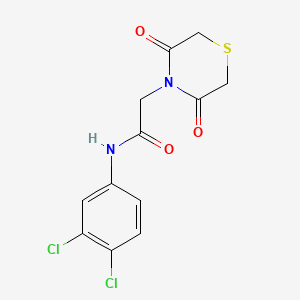

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-010, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antinociceptive Effect

A study by Navarrete-Vázquez et al. (2016) discovered a compound with a structure similar to the queried chemical, showing significant σ1 receptor affinity and selectivity, which was further evaluated for its antinociceptive effect using the formalin test. The compound demonstrated a reduction in formalin-induced nociception, indicating potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Structural and Fluorescence Properties

Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds form crystalline salts and inclusion complexes with enhanced fluorescence emission, suggesting potential applications in material sciences and as fluorescence markers (Karmakar et al., 2007).

Antiviral and Antiapoptotic Effects

Another study focused on a novel anilidoquinoline derivative, highlighting its significant antiviral and antiapoptotic effects in vitro, which were correlated with decreases in viral load and increased survival in animal models, indicating potential therapeutic efficacy for viral infections like Japanese encephalitis (Ghosh et al., 2008).

Corrosion Inhibition

Nasser and Sathiq (2016) studied the inhibitory effect of a morpholinyl acetamide derivative on mild steel corrosion in hydrochloric acid medium, demonstrating over 90% efficiency and suggesting its use as a corrosion inhibitor in industrial applications (Nasser & Sathiq, 2016).

Antifungal Agents

Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showing fungicidal activity against Candida and Aspergillus species. The study highlights the potential of these compounds in developing new antifungal treatments (Bardiot et al., 2015).

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O3S/c13-8-2-1-7(3-9(8)14)15-10(17)4-16-11(18)5-20-6-12(16)19/h1-3H,4-6H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXQMQGSRIAKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)